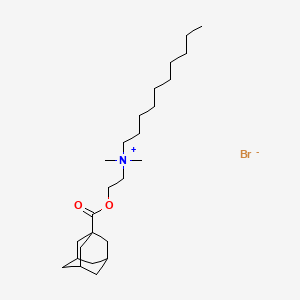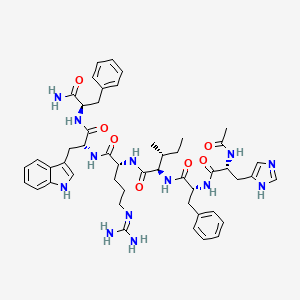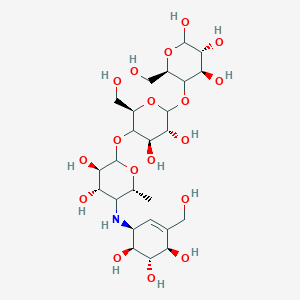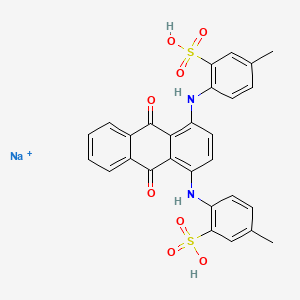
Amantanium bromide
Overview
Description
Mechanism of Action
Target of Action
Amantanium bromide, also known as Amantadine, primarily targets the N-Methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in memory and learning by regulating the speed of synaptic transmission.
Mode of Action
This compound interacts with its targets by releasing dopamine from the nerve endings of the brain cells and stimulating the norepinephrine response . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors . The antiviral mechanism of this compound seems to be unrelated to its antiparkinsonian effect .
Biochemical Pathways
It is known that the drug influences thedopaminergic and noradrenergic neurotransmission pathways . By increasing the synthesis and release of dopamine, it likely affects the reward and pleasure centers of the brain, which are heavily regulated by dopamine.
Pharmacokinetics
As a quaternary ammonium compound, it is expected to have good bioavailability and stability .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms in conditions like Parkinson’s disease and drug-induced extrapyramidal reactions . By increasing dopamine release and inhibiting NMDA receptors, it helps to regulate motor function and reduce involuntary movements.
Action Environment
The action of this compound can be influenced by various environmental factors. As a quaternary ammonium compound, it is used as an antiseptic/disinfectant , suggesting that it may be more effective in environments where microbial contamination is a concern
Biochemical Analysis
Biochemical Properties
It is known that Amantanium bromide is a prodrug that is hydrolyzed in vivo to form the active compound, amantadine triphosphate . It has antiviral activity against influenza virus and other RNA viruses .
Cellular Effects
It is known that quaternary ammonium compounds, like this compound, can interact with cellular membranes, potentially altering their permeability and functionality .
Molecular Mechanism
As a quaternary ammonium compound, it is likely to interact with various biomolecules within the cell
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures of -80 to -20 degrees Celsius
Metabolic Pathways
As a prodrug, it is hydrolyzed in vivo to form the active compound, amantadine triphosphate
Transport and Distribution
As a quaternary ammonium compound, it may interact with various transporters or binding proteins within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: : Amantanium Bromide can be synthesized through the reaction of N,N-dimethyl-N-[2-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)oxy]ethyl]-1-decanaminium bromide with 1-adamantanecarboxylate . The reaction typically involves the use of sodium hydroxide and adamantane-1-carbonyl chloride under controlled conditions .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions: : Amantanium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as chromyl chloride for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanecarboxylic acid derivatives , while reduction may produce adamantane derivatives .
Scientific Research Applications
Amantanium Bromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Chlorhexidine: A widely used antiseptic in healthcare settings.
Uniqueness: : Amantanium Bromide is unique due to its specific molecular structure, which includes the adamantane moiety . This structure imparts distinct physicochemical properties, such as enhanced stability and efficacy as an antiseptic .
Properties
IUPAC Name |
2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKHGXKMGTVPPY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973729 | |
| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58158-77-3 | |
| Record name | Amantanium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMANTANIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)
![(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B1664757.png)











